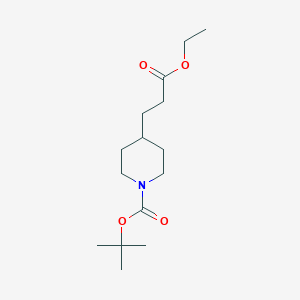
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is an organic compound with the molecular formula C13H22N2O3 and a molecular weight of 254.33 . It is a useful reagent for organic synthesis and other chemical processes . It is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors .
Molecular Structure Analysis
The InChI code for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate is a white to yellow solid . The boiling point is 388.4°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
“Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate” is a useful reagent for organic synthesis . It can be used in various chemical reactions to synthesize new compounds.
Preparation of Propanoyl-quinazolinone Scaffold-based Novel PARP1 Inhibitors
This compound is used as a reagent in the preparation of propanoyl-quinazolinone scaffold-based novel PARP1 inhibitors . PARP1 inhibitors are a class of pharmaceuticals that inhibit the enzyme called poly ADP ribose polymerase 1. They are used in cancer treatment.
Development of PROTACs
Although not directly related to “Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate”, similar compounds such as “tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate” have been used as semi-flexible linkers in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation.
Safety And Hazards
The safety information for Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate indicates that it has the GHS07 pictogram. The hazard statements include H302, H315, H319, H335, which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P338, P351, which correspond to avoid breathing dust/fume/gas/mist/vapours/spray, IF IN EYES: Rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing .
Eigenschaften
IUPAC Name |
tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-8-6-14(7-9-15)11(16)10-4-5-10/h10H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREXWNMKXDFMFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10359536 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
CAS RN |
414910-15-9 | |
| Record name | Tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10359536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R,3R)-3-Amino-2-(2,4-difluoro-phenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL](/img/structure/B153274.png)










![1-[(2S,3S)-3-trimethylsilyloxiran-2-yl]ethanone](/img/structure/B153306.png)

